2-Bromo-5-sulfobenzoic acid
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Overview
Description
2-Bromo-5-sulfobenzoic acid is an organic compound with the molecular formula C7H5BrO5S It is a derivative of benzoic acid, characterized by the presence of bromine and sulfonic acid groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-sulfobenzoic acid typically involves the bromination of 5-sulfobenzoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom by a bromine atom at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-sulfobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the sulfonic acid group may be involved in oxidation or reduction processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromo-5-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Bromo-5-sulfobenzoic acid exerts its effects involves interactions with specific molecular targets. The bromine and sulfonic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and other reaction mechanisms typical for aromatic compounds .
Comparison with Similar Compounds
- 2-Bromo-5-chlorobenzoic acid
- 2-Bromo-5-nitrobenzoic acid
- 2-Bromo-5-methylbenzoic acid
Comparison: Compared to these similar compounds, 2-Bromo-5-sulfobenzoic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications where sulfonic acid functionality is desired .
Properties
Molecular Formula |
C7H5BrO5S |
---|---|
Molecular Weight |
281.08 g/mol |
IUPAC Name |
2-bromo-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H5BrO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |
InChI Key |
ONWAGDITKNAKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Br |
Origin of Product |
United States |
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